N,N-dimethyl-4-(methylsulfamoyl)benzamide
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Overview
Description
N,N-dimethyl-4-(methylsulfamoyl)benzamide is an organic compound with the molecular formula C9H12N2O3S It is a derivative of benzamide, characterized by the presence of a dimethylamino group and a methylsulfamoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(methylsulfamoyl)benzamide typically involves the reaction of 4-aminobenzamide with dimethyl sulfate and methylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-aminobenzamide is reacted with dimethyl sulfate in the presence of a base such as sodium hydroxide to form N,N-dimethyl-4-aminobenzamide.
Step 2: The resulting N,N-dimethyl-4-aminobenzamide is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(methylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N,N-dimethyl-4-(methylsulfamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(methylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-(methylsulfamoyl)benzamide
- 4-chloro-N,N-dimethyl-3-(methylsulfamoyl)benzamide
- 2-fluoro-5-(methylsulfamoyl)benzamide
Uniqueness
N,N-dimethyl-4-(methylsulfamoyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Biological Activity
N,N-Dimethyl-4-(methylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and relevant case studies, supported by empirical data.
The synthesis of this compound typically involves two main steps:
- Formation of N,N-dimethyl-4-aminobenzamide : This is achieved by reacting 4-aminobenzamide with dimethyl sulfate in the presence of a base such as sodium hydroxide.
- Sulfamoylation : The resultant N,N-dimethyl-4-aminobenzamide is treated with methylsulfonyl chloride in the presence of triethylamine to yield the final product.
The overall reaction can be summarized as follows:
Biological Mechanisms
This compound exhibits various biological activities through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby altering enzyme conformation or preventing substrate binding.
- Antimicrobial Activity : Research indicates that this compound has potential antimicrobial properties, making it a candidate for further investigation in treating infections .
- Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity, although detailed mechanisms remain to be fully elucidated.
Antiviral Activity
A study highlighted the efficacy of related compounds in inhibiting Ebola and Marburg virus infections, suggesting that structural analogs of benzamides could serve as potential antiviral agents. While this compound was not directly tested, its structural similarities warrant further exploration in this context .
Carbonic Anhydrase Inhibition
Research on benzamide derivatives, including those with sulfamoyl groups, demonstrated significant inhibition of human carbonic anhydrases (CAs), particularly isoforms II, VII, and IX. These findings suggest that this compound could also exhibit similar inhibitory effects against CAs, which are crucial in various physiological processes and disease states .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
N,N-dimethyl-4-(methylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-11-16(14,15)9-6-4-8(5-7-9)10(13)12(2)3/h4-7,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSQSYIDIDVWHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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